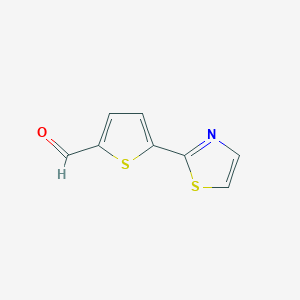
5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde
Overview
Description
5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde is a compound that belongs to the family of thiazole-based compounds. It’s a part of a class of organic compounds known as heterocyclic compounds .
Synthesis Analysis
The synthesis of thiazole derivatives has been a topic of interest in recent years due to their wide range of applications. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .Scientific Research Applications
Synthesis and Material Chemistry
5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde has been utilized in the synthesis of symmetrically substituted thiazolo[5,4-d]thiazoles, aiming to improve the solubility and yield of products in the chemistry of materials. These compounds are significant for their physicochemical properties, including UV-Vis and fluorescence, which are essential for applications in material science and optical devices (Tokárová & Biathová, 2018).
Sensor Development
This compound has also been employed in the creation of novel fluorescent sensors, such as in the detection of ferric ions (Fe3+). A specific derivative, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), demonstrated strong fluorescence quenching in the presence of Fe3+ ions, indicating its potential as a selective sensor for Fe3+ in a range of applications (Zhang et al., 2016).
Corrosion Inhibition
In the field of corrosion science, thiophene derivatives, including 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde, have been synthesized and found to be effective corrosion inhibitors for aluminum alloys in acidic environments. Their efficiency, which can reach up to 96%, is attributed to their ability to form a protective layer on the metal surface, showcasing their industrial significance in metal preservation (Arrousse et al., 2022).
Antileishmanial Agents
Novel compounds derived from 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde have been developed and evaluated as antileishmanial agents against the promastigote stage of Leishmania major. Among these, certain derivatives exhibited significant antileishmanial activity, offering a promising avenue for the development of new treatments for leishmaniasis (Sadat-Ebrahimi et al., 2019).
Liquid-Crystalline Complexes
Furthermore, 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde has been used in synthesizing novel supramolecular liquid-crystalline complexes. These complexes are formed through hydrogen bonding, demonstrating potential for advanced materials with tailored liquid-crystalline properties (Tso et al., 1998).
properties
IUPAC Name |
5-(1,3-thiazol-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS2/c10-5-6-1-2-7(12-6)8-9-3-4-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDJKJWPDSKQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



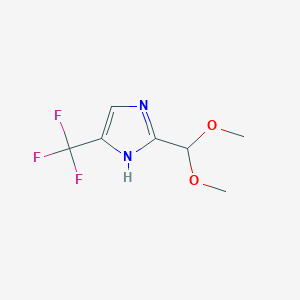

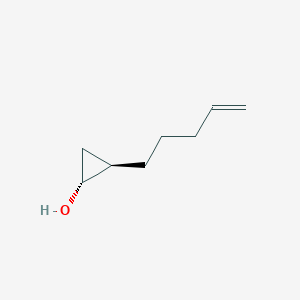

![tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1530580.png)
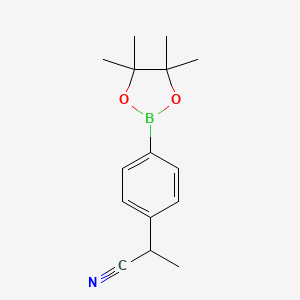
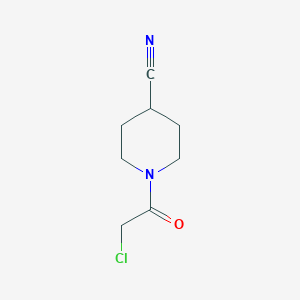
![[1-[(3,5-Difluorophenyl)methyl]-4-piperidyl]methanamine](/img/structure/B1530585.png)
![1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1530587.png)
![(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1530588.png)
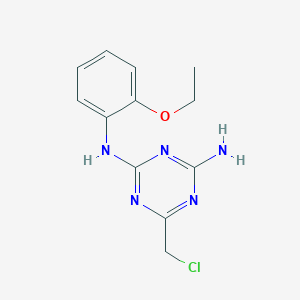
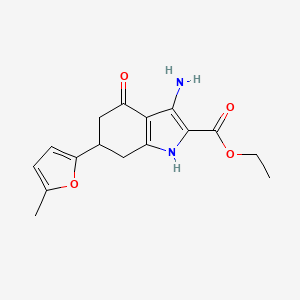
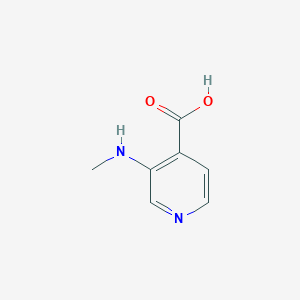
![3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1530595.png)